1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid; hydrochloride is a chemical compound with the molecular formula and a molecular weight of 229.66 g/mol. This compound is categorized under benzoxazepines, which are bicyclic compounds containing both benzene and azepine rings. The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various neurological disorders.
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid; hydrochloride falls under the category of heterocyclic compounds due to the presence of nitrogen in its structure. It is also classified as an organic acid due to the carboxylic acid functional group present in its molecular structure.
The synthesis of 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid; hydrochloride typically involves multi-step organic reactions. The key steps may include:
The synthesis requires careful control of reaction conditions such as temperature, pH, and reaction time to ensure high yields and purity of the final product. Analytical techniques like NMR (Nuclear Magnetic Resonance) and HPLC (High-Performance Liquid Chromatography) are commonly employed to monitor the progress and purity of the synthesis.
The molecular structure of 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid; hydrochloride features a bicyclic system comprising a benzene ring fused to a seven-membered azepine ring. The carboxylic acid group is attached to the azepine ring.
InChI=1S/C10H12ClNO3/c11-10(15)8-5-7(12)6-9(8)14-4-3-2-1/h5-6H,1-4H2,(H,15)
C(CC(=O)O)(C(=O)O)N(C(=O)O)C(=O)O
The compound can undergo various chemical reactions typical for carboxylic acids and heterocycles:
Reactions involving this compound often require specific catalysts or conditions (e.g., heat or pressure) to proceed efficiently. Monitoring these reactions typically involves spectroscopic methods to confirm product formation.
The mechanism of action for 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid; hydrochloride is not fully elucidated but is believed to involve interaction with neurotransmitter systems in the brain. It may act as a modulator of receptor activity or influence signaling pathways associated with mood regulation or cognitive function.
Research into similar compounds suggests potential effects on serotonin and dopamine receptors, which are crucial in treating various psychiatric disorders.
1,2,3,5-Tetrahydro-4,1-benzoxazepine-6-carboxylic acid; hydrochloride has potential applications in:
The synthesis of 1,2,3,5-tetrahydro-4,1-benzoxazepine-6-carboxylic acid hydrochloride typically employs multi-step convergent strategies that integrate heterocyclic assembly with late-stage functionalization. A representative pathway begins with ortho-substituted benzaldehyde derivatives, such as 5-bromosalicylaldehyde, which undergoes nucleophilic displacement with β-haloalcohols (e.g., 3-chloro-1-propanol) under basic conditions to form ether intermediates. This step is optimized using anhydrous potassium carbonate in aprotic solvents like DMF, achieving yields >85% [1]. Subsequent intramolecular cyclization is catalyzed by Lewis acids (e.g., SnCl₄) to yield the benzoxazepine core. The critical carboxylation at C6 employs halogen-metal exchange using n-BuLi at -78°C followed by quenching with solid CO₂, yielding the carboxylic acid precursor [2] [6].
Table 1: Key Reaction Parameters in Multi-Step Synthesis
Step | Reagents/Conditions | Yield (%) | Key Optimization |
---|---|---|---|
Ether Formation | K₂CO₃, DMF, 80°C | 85–92 | Anhydrous conditions prevent hydrolysis |
Cyclization | SnCl₄, CH₂Cl₂, reflux | 75–80 | Catalyst loading (10 mol%) |
Halogen-Lithium Exchange | n-BuLi, THF, -78°C | 70–75 | Slow addition to minimize dimerization |
Carboxylation | Solid CO₂, THF | 90–95 | Immediate quenching after exchange |
Salt Formation | HCl/Et₂O, 0°C | 95–98 | Controlled stoichiometry (1.05 eq HCl) |
Alternative routes utilize reductive amination between o-nitroaryl aldehydes and amino alcohols, followed by iron-mediated nitro reduction and spontaneous cyclization. This approach circumvents halogen handling but requires strict control of reducing conditions to prevent over-reduction [6].
Cyclization methodologies for the seven-membered benzoxazepine ring are categorized into two approaches:
Solvent effects are pronounced: polar aprotic solvents (e.g., DMSO) accelerate cyclization kinetics but may promote decomposition. Dichloromethane balances reactivity and stability, while additives like molecular sieves suppress imine byproducts [1].
Direct C–H carboxylation of the benzoxazepine core is unfeasible due to low aromatic ring reactivity. Instead, directed ortho-metalation (DoM) or halogenation/carboxylation sequences are employed:
Microwave-assisted hydrolysis of esters (2M NaOH, 100°C, 10 min) achieves near-quantitative conversion without racemization [2].
Acidification of the free base to the hydrochloride salt enhances crystallinity and stability. Critical parameters include:
Table 2: Hydrochloride Salt Formation Optimization
Solvent System | HCl Source | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|
Et₂O | HCl (g) | 0 to -20 | 95 | 99.5 |
EtOAc/Et₂O (1:3) | HCl (g) | 0 to -20 | 98 | 99.7 |
MeOH | HCl (aq.) | 25 | 80 | 98.2 |
THF | HCl/dioxane | -10 | 85 | 98.9 |
Traditional chemical routes face challenges in enantioselectivity and waste generation. Emerging biocatalytic strategies leverage:
Whole-cell biocatalysis using E. coli co-expressing carboxylic acid reductases (CAR) and enoate reductases enables one-pot reductive cyclization-carboxylation. Limitations include substrate toxicity and NADPH recycling inefficiencies [7].
Table 3: Biocatalytic Methods for Benzoxazepine Synthesis
Enzyme Class | Reaction | Yield (%) | ee (%) | Key Innovation |
---|---|---|---|---|
Transaminase (ATA-117) | Ketone → Chiral Amine | 65 | >99 | IPA cosolvent tolerance |
P450-BM3 Mutant | C6-Methyl → Carboxylic Acid | 25–30 | N/A | Directed evolution for substrate scope |
Carboxylic Acid Reductase | Aldehyde → Carboxylic Acid | 70 | N/A | ATP recycling via polyphosphate kinases |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9